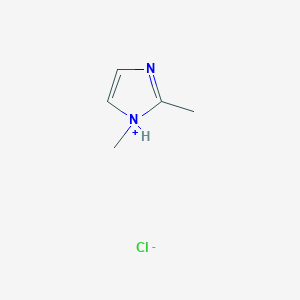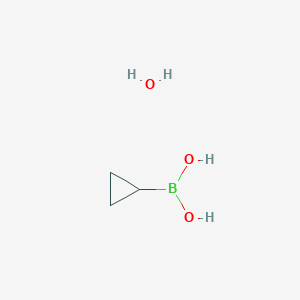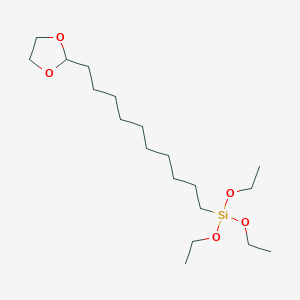
(R)-1-(3-Nitrophenyl)ethan-1-amine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(3-Nitrophenyl)ethan-1-amine HCl, also known as (R)-NPEA-HCl, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol and has a melting point of 145-147°C. It is a chiral compound, meaning it has two non-superimposable mirror images, and is commonly used in asymmetric synthesis. It is widely used as a starting material in the synthesis of enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of (R)-NPEA-HCl is based on the properties of its chiral center. The chiral center is composed of two non-superimposable mirror images, known as enantiomers. In the presence of a chiral catalyst, the two enantiomers of (R)-NPEA-HCl can interact with each other in a stereoselective manner. This allows for the synthesis of enantiomerically pure compounds.
Biochemical and Physiological Effects
(R)-NPEA-HCl is not known to have any biochemical or physiological effects. It is not used as a drug or for therapeutic purposes and is not known to be toxic or to have any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-NPEA-HCl has several advantages and limitations for lab experiments. One advantage is that it is a chiral compound, which allows for the synthesis of enantiomerically pure compounds. Additionally, it is relatively stable and can be stored at room temperature. A limitation is that it is not very soluble in organic solvents, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for (R)-NPEA-HCl. One is to explore new synthesis methods that are more efficient and cost-effective. Additionally, research could be done to explore new applications for (R)-NPEA-HCl, such as in the synthesis of chiral drugs and agrochemicals. Finally, further research could be done to explore the potential uses of (R)-NPEA-HCl in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of (R)-NPEA-HCl can be accomplished by a few different methods. The most common is the reductive amination of 3-nitroacetophenone with (R)-1-aminoethanol. This reaction is catalyzed by an aqueous solution of sodium cyanoborohydride and performed at a temperature of 0-5°C. Another method is the reaction of (R)-1-aminoethanol with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
(R)-NPEA-HCl is widely used in scientific research, particularly in the field of asymmetric synthesis. It is used as a starting material for the synthesis of enantiomerically pure compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of chiral auxiliaries, which are used to control the stereochemistry of organic reactions. Additionally, (R)-NPEA-HCl is used in the synthesis of chiral catalysts, which are used to catalyze asymmetric reactions.
Propriétés
IUPAC Name |
(1R)-1-(3-nitrophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBMZMKEBCIDPD-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)






![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)


![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)


